
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate
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Overview
Description
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate is an organic compound that belongs to the class of nitriles and esters. It is characterized by the presence of a cyano group, an ester functional group, and a phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate typically involves multiple steps:
Formation of the Intermediate: The reaction begins with the condensation of 2,2-dimethyloxane-4-carbaldehyde with ethyl cyanoacetate in the presence of anhydrous sodium acetate to form ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate.
Final Product Formation: The final step involves the reaction of the alkylated intermediate with phenylmagnesium bromide to produce this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the cyano group.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to substitute the ester group.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various esters and amides.
Scientific Research Applications
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-methylpentanoate
- Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)prop-2-enoate
Uniqueness
Ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate is unique due to the presence of the phenyl ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
ethyl 2-cyano-3-(2,2-dimethyloxan-4-yl)-4-phenylbutanoate |
InChI |
InChI=1S/C20H27NO3/c1-4-23-19(22)18(14-21)17(12-15-8-6-5-7-9-15)16-10-11-24-20(2,3)13-16/h5-9,16-18H,4,10-13H2,1-3H3 |
InChI Key |
WJDUCWWSKQGQHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C(CC1=CC=CC=C1)C2CCOC(C2)(C)C |
Origin of Product |
United States |
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